molecular formula C13H15N3O B2355063 4-(Quinoxalin-2-yl)-1,4-oxazepane CAS No. 2319806-82-9

4-(Quinoxalin-2-yl)-1,4-oxazepane

Cat. No. B2355063
CAS RN: 2319806-82-9
M. Wt: 229.283
InChI Key: BXAKGYFJZYPYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It is a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds can give the product as quinoxaline .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The molecular weight of a similar compound, 4-Quinoxalin-2-yl-phenylamine, is 221.26 .


Chemical Reactions Analysis

The direct C3-functionalization of quinoxaline-2(1H)-ones via C–H bond activation has recently attracted considerable attention . This is due to their diverse biological activities and chemical properties .


Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . A similar compound, 4-Quinoxalin-2-yl-phenylamine, has a molecular weight of 221.26 .

Scientific Research Applications

Bioactive Molecule Design

Quinoxaline scaffolds have been utilized for the design and development of numerous bioactive molecules . These molecules have shown a wide spectrum of biologically and pharmaceutically properties, making quinoxaline a privileged structure in combinatorial drug discovery libraries .

Dye Synthesis

Quinoxaline derivatives have been used in the synthesis of dyes . The unique chemical structure of quinoxaline allows for a wide range of color variations, making it a valuable component in dye manufacturing.

Fluorescent Materials

Quinoxaline-based compounds have been used in the creation of fluorescent materials . These materials have applications in various fields, including bioimaging, diagnostics, and optoelectronics.

Electroluminescent Materials

Quinoxaline derivatives have been used in the production of electroluminescent materials . These materials are used in devices such as organic light-emitting diodes (OLEDs), contributing to advancements in display technology.

5. Organic Sensitizers for Solar Cell Applications Quinoxaline-based compounds have been used as organic sensitizers in solar cell applications . They contribute to the efficiency of solar cells by enhancing light absorption and charge transfer properties.

Polymeric Optoelectronic Materials

Quinoxaline derivatives have been used in the development of polymeric optoelectronic materials . These materials have applications in various optoelectronic devices, including photovoltaic cells and photodetectors.

Green Chemistry

A novel, facile, and eco-friendly synthesis of quinoxalines from α-azido ketones and 1,2-diamines has been developed . This protocol generates the desired products efficiently in water and without any catalyst, aligning with the principles of green chemistry.

Pharmaceutical Applications

Quinoxaline derivatives exhibit a wide spectrum of biologically and pharmaceutically properties, including kinase inhibition, antitumor, smoking cessation, antiviral, antibacterial, anti-angiogenesis, anti-depression, and anti-inflammatory activity . This makes them valuable in the development of new drugs and therapies.

Future Directions

Quinoxaline has become a subject of extensive research due to its diverse biological activities and chemical properties . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests that quinoxaline and its derivatives, including “4-(Quinoxalin-2-yl)-1,4-oxazepane”, may have potential for future development in various fields of medicine and pharmacy.

properties

IUPAC Name

4-quinoxalin-2-yl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-5-12-11(4-1)14-10-13(15-12)16-6-3-8-17-9-7-16/h1-2,4-5,10H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAKGYFJZYPYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Quinoxalin-2-yl)-1,4-oxazepane

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